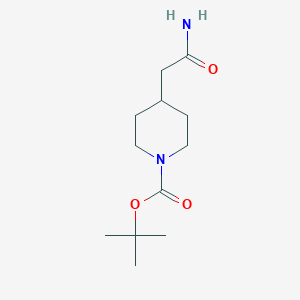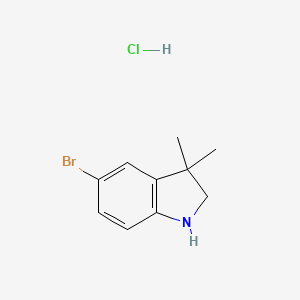
5-Bromo-3,3-dimethylindoline hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-3,3-dimethylindoline hydrochloride is a chemical compound that belongs to the family of indoline derivatives . It has a molecular weight of 262.58 .
Molecular Structure Analysis
The InChI code for 5-Bromo-3,3-dimethylindoline hydrochloride is1S/C10H12BrN.ClH/c1-10(2)6-12-9-4-3-7(11)5-8(9)10;/h3-5,12H,6H2,1-2H3;1H . This indicates the presence of bromine (Br), nitrogen (N), and chlorine (Cl) in the compound. Physical And Chemical Properties Analysis
5-Bromo-3,3-dimethylindoline hydrochloride is a powder with a molecular weight of 262.58 . It is stored at room temperature .Scientific Research Applications
Synthesis of Novel Pharmaceuticals
This compound is used in the synthesis of novel pharmaceuticals . Its unique properties make it a versatile material in scientific research, particularly in the development of new drugs.
Organic Light-Emitting Diodes (OLEDs) Development
5-Bromo-3,3-dimethylindoline hydrochloride is used in the development of organic light-emitting diodes (OLEDs). OLEDs are used in various applications, including display technology for televisions, smartphones, and more.
Material Science Research
The compound is used in material science research . Scientists use it to study its properties and potential applications in various fields.
Chemical Synthesis
5-Bromo-3,3-dimethylindoline hydrochloride is used as a building block in chemical synthesis . It can be used to create a variety of other compounds.
Heterocyclic Building Blocks
This compound is used as a heterocyclic building block . Heterocyclic compounds are widely used in many areas, including pharmaceuticals, agrochemicals, and dyes.
Safety and Handling Research
Research is also conducted on the safety and handling of 5-Bromo-3,3-dimethylindoline hydrochloride . This includes studying its hazard statements, precautionary statements, and appropriate storage conditions.
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
properties
IUPAC Name |
5-bromo-3,3-dimethyl-1,2-dihydroindole;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrN.ClH/c1-10(2)6-12-9-4-3-7(11)5-8(9)10;/h3-5,12H,6H2,1-2H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBNDRJCVQYXRDI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNC2=C1C=C(C=C2)Br)C.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrClN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.57 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-3,3-dimethylindoline hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

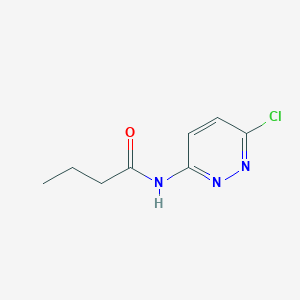


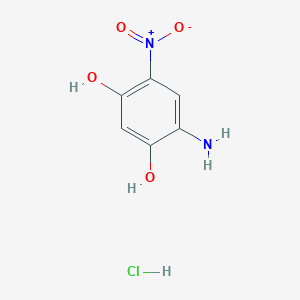
![7-Bromo-5-methylbenzo[e][1,2,4]triazin-3-amine](/img/structure/B1292728.png)
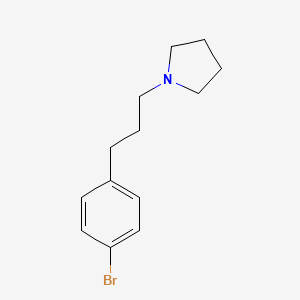
![4-Amino-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carbonitrile](/img/structure/B1292734.png)
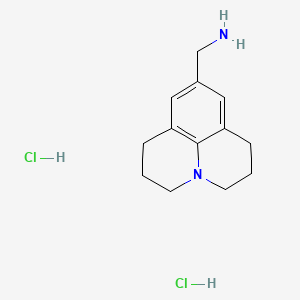

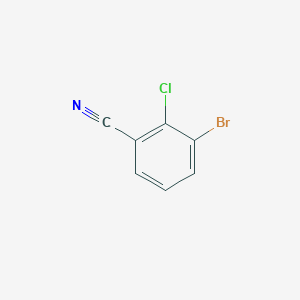
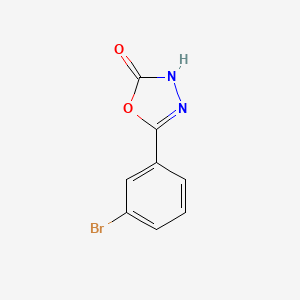
![Bis(2-methyl-2-propanyl) (2S,2'S)-2,2'-[4,4'-biphenyldiylbis(1H-imidazole-4,2-diyl)]di(1-pyrrolidinecarboxylate)](/img/structure/B1292749.png)
